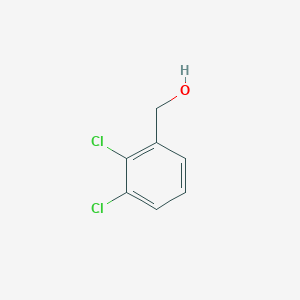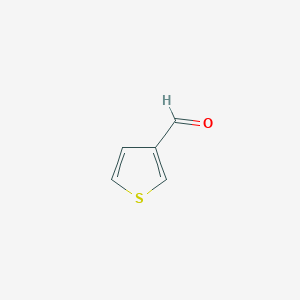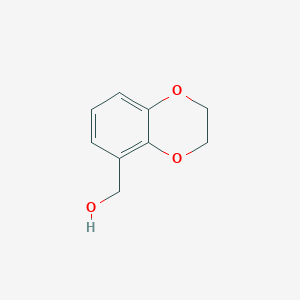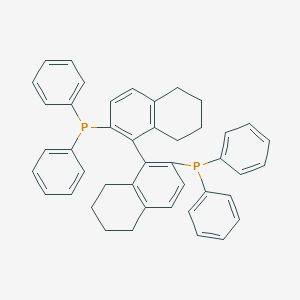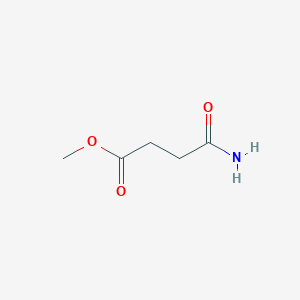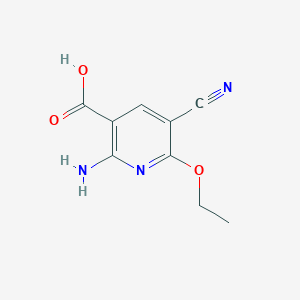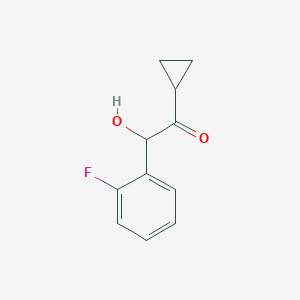
Prasugrel alpha-Hydroxy-Verunreinigung
Übersicht
Beschreibung
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Prasugrel
Prasugrel alpha-Hydroxy-Verunreinigung ist ein nützliches synthetisches Zwischenprodukt bei der Synthese von Prasugrel . Prasugrel ist ein Thienopyridin-ADP-Rezeptor-Antagonist, der zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt wird . Die Synthese von Prasugrel umfasst mehrere Schritte, darunter N-Schutz, Borsäuresubstitution und N-Substitution .
Verbesserung der Prasugrel-Synthese
Die Verunreinigungen in this compound können einen verbesserten Zugang zu Prasugrel ermöglichen . Die Gesamtausbeute des Verfahrens beträgt 50 % für sieben Schritte . Weitere Anwendungen dieses Verfahrens werden untersucht .
Pharmazeutischer Wirkstoff (API)
Als pharmazeutischer Wirkstoff (API) spielt this compound eine zentrale Rolle bei der Entwicklung innovativer pharmazeutischer Produkte . Seine vielseitige Natur ermöglicht es Forschern, sein Potenzial bei der Synthese neuartiger Medikamentenkandidaten zu erforschen .
Behandlung von Herz-Kreislauf-Erkrankungen
Prasugrel, das mit this compound synthetisiert werden kann, wird häufig als ein wichtiger Thienopyridin-ADP-Rezeptor-Antagonist zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt . Es bietet eine sicherere, höhere, schnellere und konsistentere Hemmung der Thrombozytenaggregation im Vergleich zu ähnlichen Arzneimitteln
Wirkmechanismus
Target of Action
Prasugrel alpha-Hydroxy Impurity, also known as 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone, primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation .
Mode of Action
This compound is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The active metabolite of Prasugrel alpha-Hydroxy Impurity irreversibly binds to P2Y12 type ADP receptors on platelets . This prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor disrupts the ADP-mediated activation pathway of platelets. This prevents the aggregation of platelets, a key step in the formation of blood clots . The downstream effects include a reduction in thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI) .
Pharmacokinetics
Prasugrel, the parent drug, has a bioavailability of ≥79% . It is also mentioned that the elimination half-life is approximately 7 hours . The compound is excreted via urine and feces .
Result of Action
The result of the action of Prasugrel alpha-Hydroxy Impurity is a reduction in platelet aggregation. This leads to a decrease in the risk of thrombotic cardiovascular events in patients with certain heart conditions . It should be noted that this compound may also increase the risk of bleeding events .
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7,11,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIRUKGYDUOZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you detail the synthetic process for 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone outlined in the research?
A2: The research outlines a novel synthetic pathway for 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone, starting with o-fluorobenzaldehyde. [] The process involves several steps:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


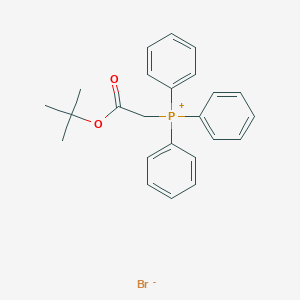

![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)
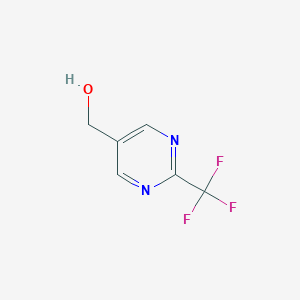
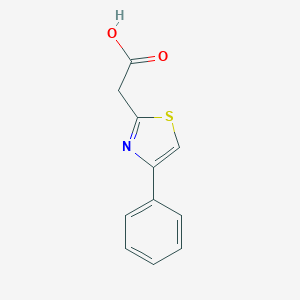
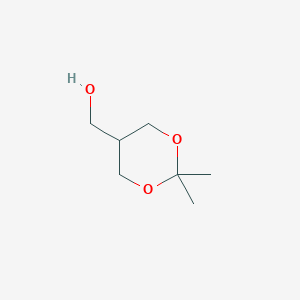
![EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B150959.png)
